N,N-DIETHYL-N-[2-FLUORO-4-NITRO-5-(1-PYRROLIDINYL)PHENYL]AMINE
Overview
Description
N,N-DIETHYL-N-[2-FLUORO-4-NITRO-5-(1-PYRROLIDINYL)PHENYL]AMINE is an organic compound with a complex structure that includes a fluorine atom, a nitro group, and a pyrrolidine ring attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-[2-FLUORO-4-NITRO-5-(1-PYRROLIDINYL)PHENYL]AMINE typically involves multiple steps, starting with the preparation of the core phenyl ring structure. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents such as nitric acid and sulfuric acid.
Fluorination: Introduction of the fluorine atom using fluorinating agents like hydrogen fluoride or fluorine gas.
Amination: Introduction of the pyrrolidine ring through nucleophilic substitution reactions.
Alkylation: Introduction of the diethylamine group using alkylating agents like diethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, fluorination, and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-[2-FLUORO-4-NITRO-5-(1-PYRROLIDINYL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N-DIETHYL-N-[2-FLUORO-4-NITRO-5-(1-PYRROLIDINYL)PHENYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-[2-FLUORO-4-NITRO-5-(1-PYRROLIDINYL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The pyrrolidine ring can enhance the compound’s stability and solubility, facilitating its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-fluoro-4-nitroaniline
- N,N-Dimethyl-4-fluoro-2-nitroaniline
Uniqueness
N,N-DIETHYL-N-[2-FLUORO-4-NITRO-5-(1-PYRROLIDINYL)PHENYL]AMINE is unique due to the presence of the pyrrolidine ring, which distinguishes it from other similar compounds. This structural feature can enhance its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-2-fluoro-4-nitro-5-pyrrolidin-1-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-3-16(4-2)12-10-13(17-7-5-6-8-17)14(18(19)20)9-11(12)15/h9-10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYNRPBRJSQFBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCCC2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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